Cas no 2023788-32-9 (Integrin modulator 1)

Integrin modulator 1 is a specialized compound designed to regulate the activity of integrins, essential cell adhesion molecules. This product offers precise control over cellular adhesion and migration, with potential applications in research and therapeutic settings. Its selective modulation of integrin function provides a valuable tool for studying cell signaling and tissue development.
Integrin modulator 1 structure
Integrin modulator 1 structure
Product name:Integrin modulator 1
CAS No:2023788-32-9
MF:C13H14N2O4
Molecular Weight:262.261263370514
CID:4745567
PubChem ID:154734317

Integrin modulator 1 化学的及び物理的性質

名前と識別子

    • Integrin modulator 1
    • TQR1316
    • BDBM50505772
    • 2-(4-oxo-1-(o-tolylcarbamoyl)azetidin-2-yl)acetic acid
    • Chembl4589062
    • G17537
    • CS-0138299
    • 2023788-32-9
    • AKOS040755168
    • HY-134130
    • 2-[1-[(2-methylphenyl)carbamoyl]-4-oxoazetidin-2-yl]acetic acid
    • SCHEMBL26547002
    • MS-23692
    • インチ: 1S/C13H14N2O4/c1-8-4-2-3-5-10(8)14-13(19)15-9(6-11(15)16)7-12(17)18/h2-5,9H,6-7H2,1H3,(H,14,19)(H,17,18)
    • InChIKey: NMHXECODTXNHIV-UHFFFAOYSA-N
    • SMILES: O=C1CC(CC(=O)O)N1C(NC1C=CC=CC=1C)=O

計算された属性

  • 精确分子量: 262.09535693 g/mol
  • 同位素质量: 262.09535693 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 396
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 262.26
  • トポロジー分子極性表面積: 86.7
  • XLogP3: 0.5

Integrin modulator 1 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1251817-25mg
Integrin modulator 1
2023788-32-9 99%
25mg
$1860 2024-06-05
eNovation Chemicals LLC
Y1251817-5mg
Integrin modulator 1
2023788-32-9 99%
5mg
$650 2024-06-05
MedChemExpress
HY-134130-25mg
Integrin modulator 1
2023788-32-9 99.44%
25mg
¥11000 2023-08-31
eNovation Chemicals LLC
Y1251817-50mg
Integrin modulator 1
2023788-32-9 99%
50mg
$2825 2024-06-05
ChemScence
CS-0138299-50mg
Integrin modulator 1
2023788-32-9 99.43%
50mg
$1700.0 2022-04-27
MedChemExpress
HY-134130-10mM*1mLinDMSO
Integrin modulator 1
2023788-32-9 99.44%
10mM*1mLinDMSO
¥3850 2023-07-26
MedChemExpress
HY-134130-50mg
Integrin modulator 1
2023788-32-9 99.44%
50mg
¥17000 2023-08-31
MedChemExpress
HY-134130-5mg
Integrin modulator 1
2023788-32-9 99.44%
5mg
¥3500 2024-07-21
1PlusChem
1P01V7VO-10mg
Integrin modulator 1
2023788-32-9 99%
10mg
$700.00 2023-12-19
1PlusChem
1P01V7VO-25mg
Integrin modulator 1
2023788-32-9 99%
25mg
$1295.00 2023-12-19

Integrin modulator 1 関連文献

Integrin modulator 1に関する追加情報

Integrin Modulator 1 (CAS No: 2023788-32-9) - A Breakthrough in Therapeutic Applications

Integrin modulators have emerged as a critical class of compounds in the field of pharmaceutical research, offering novel approaches to treat a variety of diseases by modulating cell adhesion and signaling pathways. One such promising compound, Integrin Modulator 1 (CAS No: 2023788-32-9), has garnered significant attention due to its unique chemical structure and multifaceted biological activities. This introduction delves into the properties, mechanisms of action, and the latest research findings associated with this compound, highlighting its potential in therapeutic applications.

The chemical structure of Integrin Modulator 1 (CAS No: 2023788-32-9) is characterized by its intricate molecular framework, which includes specific functional groups that enable selective binding to integrin receptors. Integrins are transmembrane receptors that play a pivotal role in cell-extracellular matrix interactions, as well as in signal transduction pathways involved in cell migration, proliferation, and differentiation. By modulating integrin activity, this compound can influence various physiological processes, making it a valuable tool in drug development.

In recent years, Integrin Modulator 1 has been extensively studied for its potential in treating inflammatory diseases, cancer, and tissue regeneration. One of the most notable findings is its ability to inhibit the αvβ3 integrin receptor, which is overexpressed in various cancerous tissues. Studies have shown that blocking αvβ3 integrin can lead to reduced tumor growth and metastasis by disrupting the tumor microenvironment and inhibiting angiogenesis. This mechanism has opened up new avenues for developing targeted therapies against cancer.

The compound's efficacy in modulating integrin activity has also been explored in the context of inflammatory disorders such as rheumatoid arthritis and atherosclerosis. Research indicates that Integrin Modulator 1 can reduce inflammation by inhibiting the recruitment of immune cells to sites of inflammation. This effect is achieved through the blockade of integrin-mediated adhesion, thereby preventing the activation of pro-inflammatory signaling pathways. Preliminary clinical trials have shown promising results, with patients experiencing significant reductions in disease symptoms and markers of inflammation.

Beyond its therapeutic potential, Integrin Modulator 1 (CAS No: 2023788-32-9) has also been investigated for its role in tissue engineering and regeneration. Integrins are essential for maintaining tissue integrity and facilitating wound healing. By promoting optimal integrin signaling, this compound can enhance the proliferation and differentiation of stem cells, leading to more effective tissue repair. This application holds particular promise for treating injuries and degenerative diseases where tissue regeneration is crucial.

The synthesis and characterization of Integrin Modulator 1 have been refined through advanced chemical methodologies, ensuring high purity and stability. The compound's solubility profile allows for versatile formulation options, making it suitable for various delivery systems including oral tablets, injectables, and topical applications. These formulation advancements are crucial for enhancing bioavailability and therapeutic efficacy.

Ongoing research continues to uncover new aspects of Integrin Modulator 1's biological activity. Studies are focusing on understanding its interactions with other cellular receptors and pathways, which could expand its therapeutic applications further. Additionally, efforts are being made to develop analogs with improved pharmacokinetic properties and reduced side effects. These studies not only aim to enhance the compound's effectiveness but also to make it a safer option for patients.

The regulatory landscape for integrin modulators is evolving rapidly as more data becomes available on their safety and efficacy. Regulatory agencies are increasingly recognizing the potential of these compounds in treating various diseases. The approval process for new integrin modulators is becoming more streamlined, facilitated by robust preclinical data and well-designed clinical trials. This positive trend bodes well for the future commercialization of compounds like Integrin Modulator 1.

In conclusion, Integrin Modulator 1 (CAS No: 2023788-32-9) represents a significant advancement in therapeutic agents targeting integrin receptors. Its ability to modulate cell adhesion and signaling pathways makes it a versatile compound with applications across multiple disease areas. With ongoing research efforts focused on optimizing its design and delivery systems, this compound is poised to make substantial contributions to modern medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2023788-32-9)Integrin modulator 1
A1016660
Purity:99%/99%/99%/99%
はかる:5mg/10mg/25mg/100mg
Price ($):315.0/522.0/990.0/2250.0